molecular formula C3H2Br2O3 B13739447 4,5-Dibromo-1,3-dioxolan-2-one CAS No. 30413-33-3

4,5-Dibromo-1,3-dioxolan-2-one

Cat. No.: B13739447
CAS No.: 30413-33-3
M. Wt: 245.85 g/mol
InChI Key: RKDNQLPSWHNCFU-UHFFFAOYSA-N
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Description

4,5-Dibromo-1,3-dioxolan-2-one is a chemical compound with the molecular formula C₃H₂Br₂O₃ and a molecular weight of 245.85 g/mol It is a derivative of 1,3-dioxolan-2-one, characterized by the presence of two bromine atoms at the 4 and 5 positions of the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-1,3-dioxolan-2-one typically involves the bromination of 1,3-dioxolan-2-one. One common method is the reaction of ethylene carbonate with bromine in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the selective bromination at the 4 and 5 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Reduction Reactions: Often use reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

Mechanism of Action

The mechanism of action of 4,5-dibromo-1,3-dioxolan-2-one involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to participate in substitution and reduction reactions. The compound’s effects are mediated through its ability to form stable intermediates and products during these reactions .

Comparison with Similar Compounds

Uniqueness: 4,5-Dibromo-1,3-dioxolan-2-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atoms enhance its ability to undergo substitution and reduction reactions, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

30413-33-3

Molecular Formula

C3H2Br2O3

Molecular Weight

245.85 g/mol

IUPAC Name

4,5-dibromo-1,3-dioxolan-2-one

InChI

InChI=1S/C3H2Br2O3/c4-1-2(5)8-3(6)7-1/h1-2H

InChI Key

RKDNQLPSWHNCFU-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(=O)O1)Br)Br

Origin of Product

United States

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